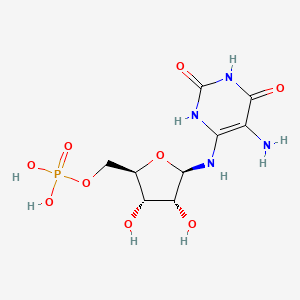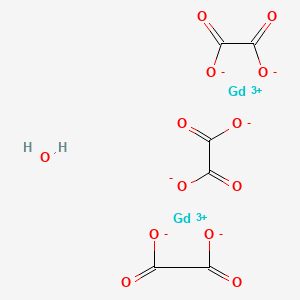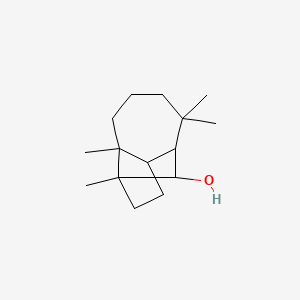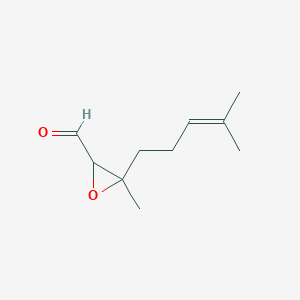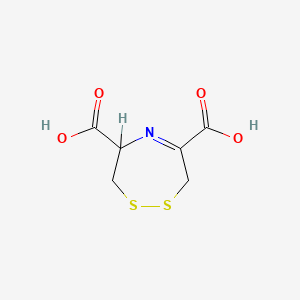
4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid is a sulfur-containing compound that has garnered attention due to its unique chemical properties and potential applications in various fields. It is a derivative of cystine, an oxidized form of the amino acid cysteine, and is known for its antioxidant properties. This compound is found naturally in human plasma, urine, mammalian brain, and several common vegetables .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cystine ketimine typically involves the oxidation of cysteine. One common method is the reaction of cysteine with hydrogen peroxide under controlled conditions to form cystine, which is then further reacted to form cystine ketimine . The reaction conditions often include maintaining a specific pH and temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of cystine ketimine may involve continuous flow processes that allow for efficient and scalable synthesis. These methods often utilize commercially available chemicals and low-toxicity reagents to ensure sustainability and safety .
Chemical Reactions Analysis
Types of Reactions
4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving catalysts to facilitate the process.
Major Products Formed
The major products formed from these reactions include various derivatives of cystine ketimine, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other sulfur-containing compounds.
Mechanism of Action
4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid exerts its effects primarily through its antioxidant properties. It interacts with reactive oxygen and nitrogen species, neutralizing them and preventing cellular damage. The molecular targets include various reactive species such as hydrogen peroxide, superoxide anion, and hydroxyl radicals . The pathways involved in its mechanism of action are related to its ability to donate electrons and stabilize reactive species, thereby protecting cellular components from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Aminoethylcysteine ketimine decarboxylated dimer: Another sulfur-containing compound with similar antioxidant properties.
Lanthionine ketimine: Known for its neuroprotective effects and ability to enhance superoxide generation.
N-acetylcysteine: A well-known antioxidant used in various medical applications.
Uniqueness
4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid stands out due to its natural occurrence in human plasma and its potent antioxidant activity, which is comparable to that of Vitamin E and higher than other hydrophilic antioxidants like trolox and N-acetylcysteine . Its unique ability to interact with both reactive oxygen and nitrogen species makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
83711-66-4 |
|---|---|
Molecular Formula |
C6H7NO4S2 |
Molecular Weight |
221.3 g/mol |
IUPAC Name |
4,7-dihydro-3H-1,2,5-dithiazepine-4,6-dicarboxylic acid |
InChI |
InChI=1S/C6H7NO4S2/c8-5(9)3-1-12-13-2-4(7-3)6(10)11/h3H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
PWKSHUCYGIEVLE-UHFFFAOYSA-N |
SMILES |
C1C(N=C(CSS1)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(N=C(CSS1)C(=O)O)C(=O)O |
Synonyms |
cystine ketimine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


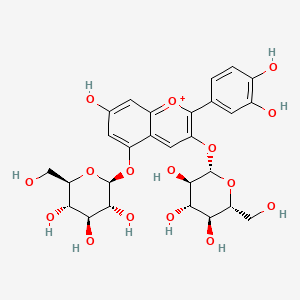
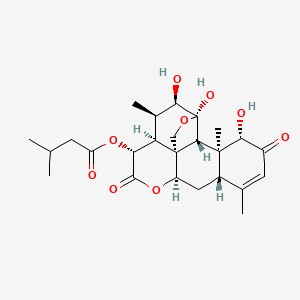
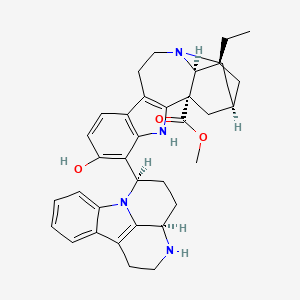
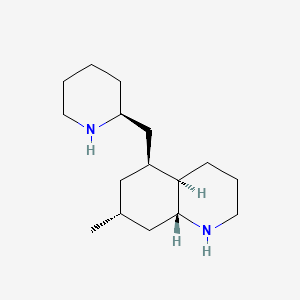
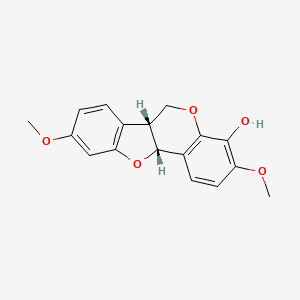
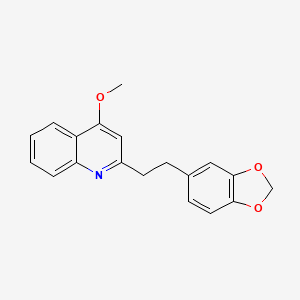
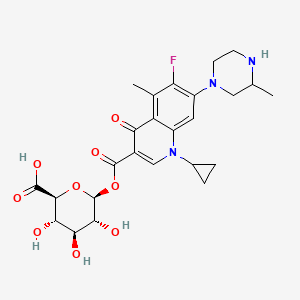
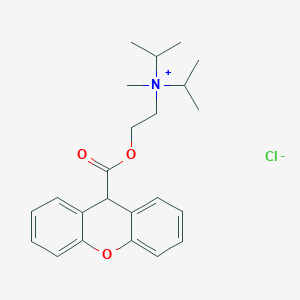
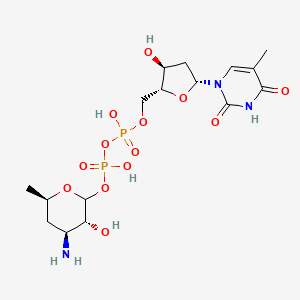
![2,6-Dimethyl-1-(3-[3-methyl-5-isoxazolyl]-propanyl)-4-[2-methyl-4-isoxazolyl]-phenol](/img/structure/B1213903.png)
